molecular formula C19H22ClN7O B2956580 2-(4-(4-((4-Chloro-2-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol CAS No. 946290-56-8

2-(4-(4-((4-Chloro-2-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol

Cat. No.: B2956580
CAS No.: 946290-56-8
M. Wt: 399.88
InChI Key: TVGIRIOXRBSXGE-UHFFFAOYSA-N
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Description

This compound features a pteridine core substituted at position 2 with a piperazine ring bearing a terminal ethanol group. The pteridine is further modified at position 4 by an amino linkage to a 4-chloro-2-methylphenyl group.

Properties

IUPAC Name

2-[4-[4-(4-chloro-2-methylanilino)pteridin-2-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN7O/c1-13-12-14(20)2-3-15(13)23-18-16-17(22-5-4-21-16)24-19(25-18)27-8-6-26(7-9-27)10-11-28/h2-5,12,28H,6-11H2,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGIRIOXRBSXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(4-(4-((4-Chloro-2-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol, with the molecular formula C19H22ClN7OC_{19}H_{22}ClN_7O and a molecular weight of 399.88 g/mol, is a synthetic derivative of pteridine that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC19H22ClN7O
Molecular Weight399.88 g/mol
IUPAC Name2-[4-[4-(4-chloro-2-methylanilino)pteridin-2-yl]piperazin-1-yl]ethanol
CAS Number946290-56-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized to inhibit specific enzymes or receptors involved in critical cellular processes, leading to alterations in signaling pathways. The interaction with pteridine derivatives suggests potential roles in modulating enzymatic activities related to folate metabolism and nucleotide synthesis.

Anticancer Activity

Recent studies have indicated that pteridine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The compound has been shown to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer Cells (MCF-7)
  • Lung Cancer Cells (A549)

In vitro assays demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis through mitochondrial pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against several pathogens. In particular, it showed promising results against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the effects of the compound on MCF-7 and A549 cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values calculated at approximately 15 µM for MCF-7 and 20 µM for A549 cells.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against E. coli and S. aureus using a disk diffusion method. The compound displayed significant inhibition zones of 15 mm and 18 mm, respectively, indicating strong antibacterial properties.

Research Findings

Research has focused on synthesizing analogs of this compound to enhance its biological activity and reduce toxicity. Modifications in the piperazine and pteridine moieties have led to derivatives with improved potency against targeted cancer types.

Comparison with Similar Compounds

Structural Analogs and Modifications

The compound’s uniqueness lies in its pteridine core, which distinguishes it from simpler heterocyclic systems like pyrimidine or pyridin-2-yl derivatives. Key structural analogs and their variations are summarized below:

Table 1: Structural Comparison of Key Analogs
Compound Name / ID Core Heterocycle Substituents Key Structural Differences Reference
Target Compound Pteridine 4-(4-Chloro-2-methylphenyl)amino, piperazin-1-yl-ethanol Bicyclic pteridine core -
2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (CAS 127116-19-2) Pyrimidine 6-Chloro-2-methylpyrimidin-4-yl Monocyclic pyrimidine replaces pteridine
2-{4-[(4-Chloro-3-methylphenyl)sulfonyl]piperazin-1-yl}ethanol Piperazine 4-Chloro-3-methylphenyl sulfonyl Sulfonyl linker instead of amino-pteridine
(4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone Pyrimidine 4-Chlorophenyl, methanone group Methanone bridge and pyrimidine-aryl substitution
2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol (4j) Indole Naphthalenesulfonyl, 2-methoxyphenyl Indole core with sulfonyl group; potent 5-HT6 antagonist (IC50 = 32 nM)

Functional and Pharmacological Differences

  • Heterocyclic Core Impact: Pteridine vs. Pyrimidine: The bicyclic pteridine system (target compound) may enhance π-π stacking or hydrogen bonding compared to monocyclic pyrimidine analogs (e.g., CAS 127116-19-2). Pyrimidine derivatives are often easier to synthesize but may exhibit reduced receptor affinity due to smaller aromatic surfaces . Sulfonyl vs.
  • Substituent Effects: Chloro-methylphenyl Groups: The 4-chloro-2-methylphenyl group in the target compound may increase lipophilicity and membrane permeability relative to 4-chloro-3-methylphenyl () or unsubstituted aryl groups. Ethanol Terminal Group: The ethanol moiety in piperazine derivatives (common across analogs) is critical for solubility and hydrogen bonding. For example, compound 4j’s ethanol group contributes to its 5-HT6 receptor antagonism (pKi = 7.83) .
  • Indole-sulfonyl derivatives (e.g., 4j) demonstrate high 5-HT6 receptor affinity, suggesting that core heterocycle substitution significantly influences target engagement .

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